2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid
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Description
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C17H12ClF3N2O4 and its molecular weight is 400.74. The purity is usually 95%.
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Scientific Research Applications
Gene Expression Inhibition
This compound has been investigated for its potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Research has shown that modifications to the pyrimidine portion of related compounds can influence their activity in cell-based assays and their potential oral bioavailability. Fluorine substitution and other modifications at specific positions of the pyrimidine ring have been explored for their impact on activity and gastrointestinal permeability (Palanki et al., 2000).
Biological Activity in Agrochemicals
Studies on derivatives of cyclopropanecarboxylic acid, a related compound, have indicated significant herbicidal and fungicidal activities. These activities have been observed in various synthesized thiourea derivatives, suggesting a potential application in the development of agrochemicals (Tian et al., 2009).
Anticancer Potential
Research into analogs of related carboxylic acids has revealed some compounds with promising anticancer properties and NF-κB inhibitory activity. These compounds have shown potent cytotoxicity against various cancer cell lines, suggesting their potential utility as anticancer agents (Choi et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of various derivatives of cyclopropanecarboxylic acid and its analogs have been extensively studied. These studies include examining the crystal structure, synthesis methods, and potential applications in various fields such as polymer science and medicinal chemistry. The detailed structural analysis of these compounds contributes to our understanding of their chemical properties and potential applications (Shan, 2008).
Ionization Studies
Investigations into the ionization properties of cyclopropanecarboxylic acids, which are structurally related to the compound , have been carried out. These studies provide insights into the influence of various substituents on the acidity and ionization behavior of these compounds, which is crucial for understanding their chemical reactivity and potential pharmaceutical applications (Kusuyama, 1979).
Properties
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-13-5-8(17(19,20)21)7-22-15(13)27-10-3-1-9(2-4-10)23-14(24)11-6-12(11)16(25)26/h1-5,7,11-12H,6H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCZDSXISGZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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